molecular formula C18H17F2N3O2 B2759820 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-68-5

1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2759820
CAS No.: 954696-68-5
M. Wt: 345.35
InChI Key: ONLQHSPVZJSOIH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorophenyl groups and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.

    Urea Formation: The pyrrolidinone intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents and conditions used.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural features.

    Materials Science: The compound’s unique properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
  • 1-(4-Fluorophenyl)-3-(5-oxopyrrolidin-3-yl)urea

Comparison: Compared to similar compounds, 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of dual fluorophenyl groups and the specific positioning of the pyrrolidinone moiety

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLQHSPVZJSOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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